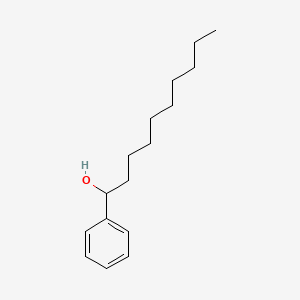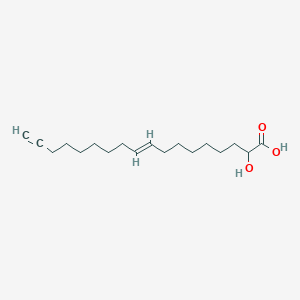
(E)-2-hydroxyoctadec-9-en-17-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Ácido 2-hidroxioctadec-9-en-17-inoico es un derivado único de ácido graso caracterizado por su grupo hidroxilo en el segundo carbono, un doble enlace en el noveno carbono y un triple enlace en el decimoséptimo carbono
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (E)-ácido 2-hidroxioctadec-9-en-17-inoico normalmente implica múltiples pasos, comenzando desde moléculas orgánicas más simples. Un enfoque común es el uso de reacciones de funcionalización de alquinos y alquenos. El proceso puede incluir:
Hidroboración-Oxidación: Este paso introduce el grupo hidroxilo en el segundo carbono.
Hidrogenación Parcial: Este paso reduce selectivamente el triple enlace a un doble enlace en el noveno carbono.
Adición de Alquinos: Este paso introduce el triple enlace en el decimoséptimo carbono.
Métodos de Producción Industrial
La producción industrial de (E)-ácido 2-hidroxioctadec-9-en-17-inoico puede implicar técnicas de síntesis orgánica a gran escala, incluido el uso de catalizadores para mejorar el rendimiento y la selectividad. El proceso también puede incluir pasos de purificación como la destilación y la cristalización para obtener el compuesto puro.
Análisis De Reacciones Químicas
Tipos de Reacciones
(E)-Ácido 2-hidroxioctadec-9-en-17-inoico puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: Los enlaces dobles y triples se pueden reducir a enlaces simples.
Sustitución: El grupo hidroxilo se puede sustituir por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: Los catalizadores como paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.
Sustitución: Reactivos como cloruro de tionilo (SOCl2) o tribromuro de fósforo (PBr3) pueden facilitar las reacciones de sustitución.
Productos Principales
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de hidrocarburos saturados.
Sustitución: Formación de varios derivados sustituidos.
Aplicaciones Científicas De Investigación
(E)-Ácido 2-hidroxioctadec-9-en-17-inoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su posible papel en la señalización celular y el metabolismo.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluyendo propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (E)-ácido 2-hidroxioctadec-9-en-17-inoico implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede modular la actividad de las enzimas involucradas en el metabolismo de los lípidos o interactuar con los receptores celulares para influir en las vías de señalización. Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
(E)-Ácido 2-hidroxioctadec-9-en-17-inoico se puede comparar con otros compuestos similares, como:
Ácido 9-oxo-10(E),12(E)-octadecadienoico: Conocido por su papel como agonista de PPARα y sus efectos sobre el metabolismo de los lípidos.
Ácido 9-oxo-10(E),12(Z),15(Z)-octadecatrienoico: Otro derivado de ácido graso con actividades biológicas distintas.
La singularidad de (E)-ácido 2-hidroxioctadec-9-en-17-inoico radica en sus características estructurales específicas, que confieren una reactividad química y una actividad biológica únicas.
Propiedades
Fórmula molecular |
C18H30O3 |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(E)-2-hydroxyoctadec-9-en-17-ynoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h1,9-10,17,19H,3-8,11-16H2,(H,20,21)/b10-9+ |
Clave InChI |
LQQRDGQTNVSFHM-MDZDMXLPSA-N |
SMILES isomérico |
C#CCCCCCC/C=C/CCCCCCC(C(=O)O)O |
SMILES canónico |
C#CCCCCCCC=CCCCCCCC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


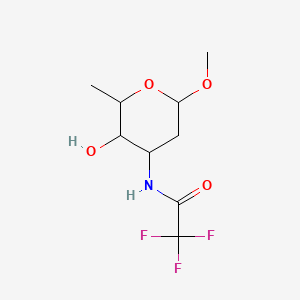
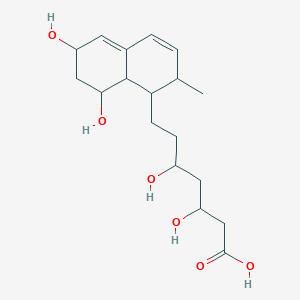
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-6,9-dihydro-1H-purine-6-thione](/img/structure/B12290089.png)

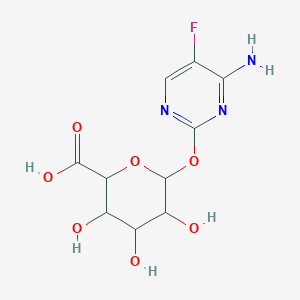
![[1,1'-Biphenyl]-4-carboxylicAcid(3aR,4R,5R,6aS)-Hexahydro-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-2H-cyclopenta[b]furan-5-ylEster](/img/structure/B12290106.png)
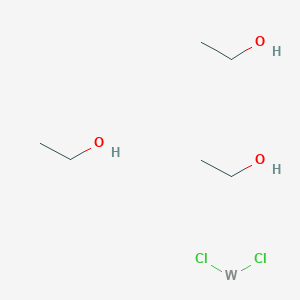
![5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one](/img/structure/B12290122.png)
![Ethyl 2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate](/img/structure/B12290124.png)

![10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione](/img/structure/B12290139.png)
![2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]amino]pentanedioic acid;chloride](/img/structure/B12290143.png)
